

# (2-Amino-1,3-thiazol-5-yl)methanol CAS number 131184-73-1

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## Compound of Interest

Compound Name: (2-Amino-1,3-thiazol-5-yl)methanol

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An In-depth Technical Guide to **(2-Amino-1,3-thiazol-5-yl)methanol** (CAS 131184-73-1)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**(2-Amino-1,3-thiazol-5-yl)methanol** is a heterocyclic organic compound featuring a core 2-aminothiazole scaffold. This scaffold is recognized as a "privileged structure" in medicinal chemistry, forming the backbone of numerous biologically active compounds and approved pharmaceuticals.<sup>[1][2]</sup> Due to its functional groups—a primary amine and a primary alcohol—this compound serves as a versatile and valuable building block in the synthesis of more complex molecules.<sup>[3]</sup> It is primarily utilized as a chemical intermediate or reactant for creating libraries of derivatives for drug discovery and development.<sup>[4]</sup>

## Physicochemical Properties

The fundamental physicochemical data for **(2-Amino-1,3-thiazol-5-yl)methanol** are crucial for its proper handling, storage, and use in synthetic chemistry. The key properties are summarized in the table below.

Property	Data	Reference(s)
CAS Number	131184-73-1	[4][5][6]
Molecular Formula	C <sub>4</sub> H <sub>6</sub> N <sub>2</sub> OS	[4][6]
Molecular Weight	130.17 g/mol	[4][6]
IUPAC Name	(2-amino-1,3-thiazol-5-yl)methanol	[6]
Synonyms	2-Amino-5-thiazolemethanol, 5-(Hydroxymethyl)thiazol-2-ylamine	[3][7]
Appearance	White to off-white solid or yellow powder	[3][7]
Melting Point	102-103 °C	[5][6]
Boiling Point	~340 °C at 760 mmHg	[5]
Solubility	Soluble in polar solvents	[3]
Purity	≥95% - ≥97% (Typical commercial grades)	[4][5][6]

## Synthesis and Experimental Protocols

The most common and established method for synthesizing 2-aminothiazole derivatives is the Hantzsch thiazole synthesis.[1][8] This reaction involves the cyclocondensation of an  $\alpha$ -haloketone or  $\alpha$ -haloaldehyde with a thioamide, most commonly thiourea, to form the thiazole ring.[8]

### Generalized Hantzsch Synthesis Protocol

While a specific protocol for **(2-Amino-1,3-thiazol-5-yl)methanol** is not readily available in peer-reviewed literature, a representative procedure can be detailed based on established Hantzsch reaction methodologies. The key starting material would be a protected form of 1-chloro-3-hydroxyacetone or a similar  $\alpha$ -halocarbonyl compound.

Objective: To synthesize **(2-Amino-1,3-thiazol-5-yl)methanol** via Hantzsch cyclocondensation.

Materials:

- 1-Chloro-3-(tetrahydro-2H-pyran-2-yloxy)propan-2-one (or other suitable protected  $\alpha$ -haloketone)
- Thiourea
- Absolute Ethanol
- 5% Sodium Bicarbonate ( $\text{NaHCO}_3$ ) solution
- Hydrochloric Acid (HCl) in an organic solvent (e.g., 1,4-dioxane)
- Ethyl Acetate
- Deionized Water

Experimental Procedure:

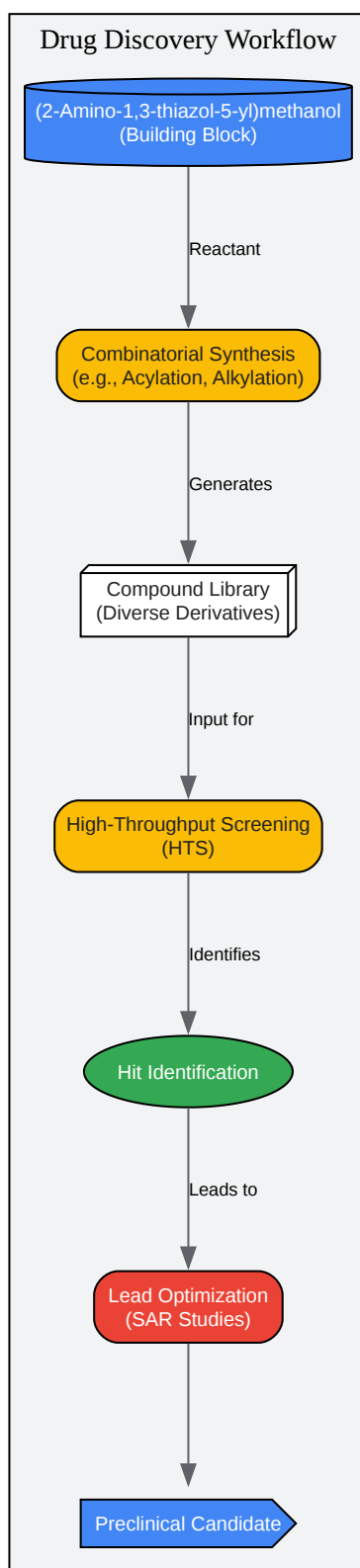
- Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the  $\alpha$ -haloketone starting material (1.0 eq.) in absolute ethanol.
- Addition of Thiourea: Add thiourea (1.1-1.5 eq.) to the ethanolic solution.[\[1\]](#)
- Cyclocondensation: Heat the reaction mixture to reflux with vigorous stirring. The reaction progress should be monitored by Thin Layer Chromatography (TLC). Typically, the reaction is complete within 1-3 hours.[\[1\]](#)
- Work-up and Isolation (Protected Intermediate):
  - After the reaction is complete, allow the mixture to cool to room temperature.
  - Pour the cooled mixture into a beaker containing cold deionized water, which may cause a precipitate to form.

- Slowly add a 5% sodium bicarbonate solution to neutralize any acid formed during the reaction until effervescence stops.[1]
- Collect the solid precipitate of the protected intermediate by vacuum filtration. Wash the solid with cold water and dry thoroughly.
- Deprotection:
  - Dissolve the dried intermediate in a suitable organic solvent like ethyl acetate.
  - Add a solution of HCl (e.g., 4M in 1,4-dioxane) and stir at room temperature until TLC indicates the complete removal of the protecting group.
- Final Purification:
  - Neutralize the reaction mixture again with a mild base (e.g., NaHCO<sub>3</sub> solution).
  - Extract the aqueous layer with ethyl acetate.
  - Combine the organic layers, dry over anhydrous sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>), filter, and concentrate under reduced pressure.
  - The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure **(2-Amino-1,3-thiazol-5-yl)methanol**.

## Role in Drug Discovery and Development

**(2-Amino-1,3-thiazol-5-yl)methanol** is not typically investigated for its own biological activity. Instead, its value lies in its application as a versatile scaffold for combinatorial chemistry and the synthesis of compound libraries.[9][10] The 2-aminothiazole core is a key pharmacophore in drugs with diverse therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer agents.[2]

The diagram below illustrates a typical workflow where a building block like **(2-Amino-1,3-thiazol-5-yl)methanol** is used in a drug discovery program.



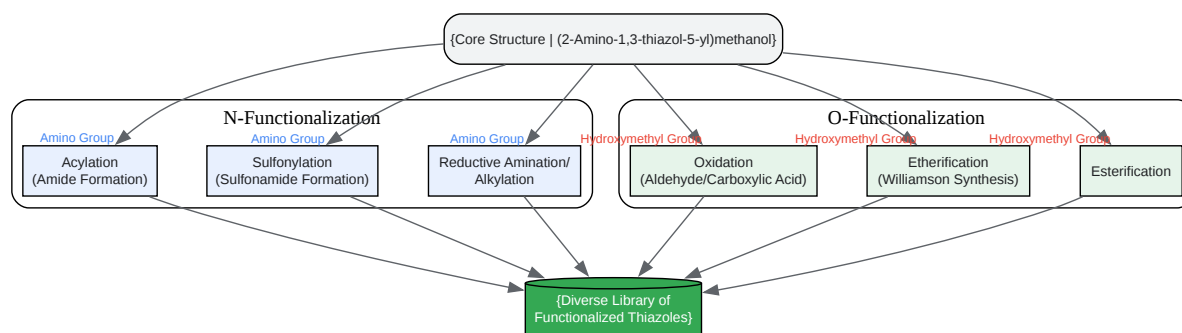
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Caption: A typical drug discovery workflow utilizing **(2-Amino-1,3-thiazol-5-yl)methanol** as a starting scaffold.

## Synthetic Derivatization Pathways

The two primary functional groups of **(2-Amino-1,3-thiazol-5-yl)methanol**, the 2-amino group and the 5-hydroxymethyl group, provide reactive handles for a wide range of chemical modifications. This allows for the systematic exploration of the chemical space around the thiazole core to establish structure-activity relationships (SAR).

The following diagram outlines the logical relationships for creating derivatives from this core molecule.



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Caption: Logical pathways for the synthetic modification of **(2-Amino-1,3-thiazol-5-yl)methanol**'s functional groups.

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